4-(3-Oxobutanoyl)benzonitrile
Overview
Description
“4-(3-Oxobutanoyl)benzonitrile” is a chemical compound with the CAS Number: 62585-03-9 and a molecular weight of 187.2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear formula for “4-(3-Oxobutanoyl)benzonitrile” is C11H9NO2 . Detailed molecular structure analysis such as NMR, HPLC, LC-MS, UPLC & more can be found in the documents related to this compound .
Physical And Chemical Properties Analysis
“4-(3-Oxobutanoyl)benzonitrile” is a solid at room temperature . It has a molecular weight of 187.2 . More detailed physical and chemical properties such as density, melting point, boiling point, etc., would require additional research.
Scientific Research Applications
Electrolyte Additives in Lithium Ion Batteries
4-(Trifluoromethyl)-benzonitrile (4-TB), a derivative of benzonitrile, has been used as a novel electrolyte additive for high voltage lithium ion batteries. It significantly improves the cyclic stability of lithium nickel manganese oxide cathodes. This additive enhances initial capacity and maintains a high capacity retention rate after numerous charge-discharge cycles (Huang et al., 2014).
Corrosion Inhibition
Benzonitrile derivatives like PANB and APAB have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit excellent corrosion inhibition properties, with PANB showing superior performance. They behave as mixed-type inhibitors, effectively protecting mild steel surfaces (Chaouiki et al., 2018).
Pharmaceuticals and Dermatological Applications
A specific benzonitrile derivative, PF-998425, has been developed as a nonsteroidal androgen receptor antagonist for dermatological applications. It's designed for sebum control and treatment of androgenetic alopecia, demonstrating potency, selectivity, and in vivo activity, with reduced potential for systemic side effects (Li et al., 2008).
Charge Transfer Studies in Photochemistry
4-(Dimethylamino)benzonitrile (DMABN) has been a subject of study in photoinduced charge transfer processes. Understanding the detailed microscopic mechanisms of the charge transfer in DMABN, especially in the context of its excited electronic states and intramolecular processes, is critical in the field of photochemistry (Rhinehart et al., 2012).
Catalysis and Chemical Synthesis
Benzonitriles are integral in various synthetic processes. For instance, N-Heterocyclic Carbene-Catalyzed assembly methods have been developed for synthesizing benzonitrile frameworks, showcasing their importance in organic synthesis and chemical industry (Jia & Wang, 2016).
Environmental Degradation Studies
Studies on the fungal degradation of aromatic nitriles, such as benzonitrile, have been conducted to understand their environmental impact. Enzymatic processes involved in the conversion of benzonitrile into other compounds, like benzoate, highlight the role of microorganisms in the biodegradation of nitrilic compounds in the environment (Harper, 1977).
Safety And Hazards
properties
IUPAC Name |
4-(3-oxobutanoyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)6-11(14)10-4-2-9(7-12)3-5-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPYFHIHQNTNHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491880 | |
Record name | 4-(3-Oxobutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Oxobutanoyl)benzonitrile | |
CAS RN |
62585-03-9 | |
Record name | 4-(3-Oxobutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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